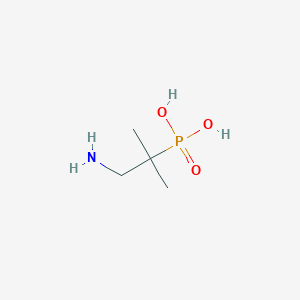
(1-Amino-2-methylpropan-2-yl)phosphonic acid
Cat. No. B8781700
Key on ui cas rn:
59590-68-0
M. Wt: 153.12 g/mol
InChI Key: AJGTYFWBTJCMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07649015B2
Procedure details


A solution of CH3CN (30 mL) of crude 6 (2.5 g) was cooled to 0° C., and treated with TMSBr (8 g, 52 mmol) for 5 hr. The reaction mixture was stirred with methanol for 1.5 hr at room temperature, concentrated, recharged with methanol, concentrated to dryness to give crude 7 which was used for next reaction without further purification.

Name
6
Quantity
2.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
CC#N.C([O:6][P:7]([C:12]([CH3:16])([CH3:15])[CH2:13][NH2:14])(=[O:11])[O:8]CC)C.C[Si](Br)(C)C>CO>[NH2:14][CH2:13][C:12]([P:7](=[O:6])([OH:11])[OH:8])([CH3:16])[CH3:15]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude 7 which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used for next reaction without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC(C)(C)P(O)(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
